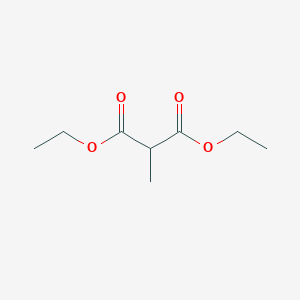

Diethyl methylmalonate

描述

Structure

3D Structure

属性

IUPAC Name |

diethyl 2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQZOUHVTJNGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060565 | |

| Record name | Propanedioic acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Diethyl methylmalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-08-5 | |

| Record name | Diethyl methylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL METHYLMALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-methyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL METHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KD9S8CQN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes

The synthesis of diethyl methylmalonate can be achieved through several well-established routes. These methods primarily involve the formation of carbon-carbon bonds and ester functional groups, starting from readily available precursors. The choice of a particular synthetic pathway often depends on factors such as the availability of starting materials, desired yield, and reaction conditions.

Alkylation of Malonate Esters with Methylating Agents

A common and versatile method for synthesizing substituted malonic esters is the alkylation of diethyl malonate. This approach takes advantage of the acidity of the α-protons of the malonic ester, which can be deprotonated by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent.

The reaction of diethyl malonate with methyl iodide is a classic example of malonic ester synthesis. youtube.com In this process, a strong base, such as sodium ethoxide, is used to deprotonate diethyl malonate, generating a carbanion. This carbanion, a potent nucleophile, then undergoes an SN2 reaction with methyl iodide. youtube.comualberta.ca The iodide ion is displaced, and a methyl group is introduced at the α-carbon of the malonate ester, yielding this compound. youtube.com The resulting product can be further purified by distillation.

The acidity of the α-protons in diethyl malonate (pKa ≈ 13) is a key factor in this synthesis, as it allows for the ready formation of the enolate intermediate. ualberta.ca The stability of this enolate is attributed to the delocalization of the negative charge across the two adjacent carbonyl groups. ualberta.ca

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| Diethyl Malonate | Methyl Iodide | Sodium Ethoxide | This compound | SN2 Alkylation |

Condensation and Decarboxylation Pathways

Alternative synthetic strategies involve condensation reactions followed by decarboxylation or decarbonylation steps. These methods build the carbon skeleton of the target molecule through the joining of smaller precursor molecules.

One such pathway begins with the Claisen condensation of ethyl propionate (B1217596) and diethyl oxalate. orgsyn.org This reaction, typically carried out in the presence of a base like sodium ethoxide, forms ethyl ethoxalylpropionate. orgsyn.org The subsequent step involves the thermal decomposition of this intermediate. orgsyn.org Heating ethyl ethoxalylpropionate can lead to decarbonylation, the loss of a carbon monoxide molecule, to produce this compound. orgsyn.org It is important to control the distillation conditions to prevent the decomposition of the ethoxalyl ester into this compound prematurely. orgsyn.org

| Reactant 1 | Reactant 2 | Intermediate | Product | Key Steps |

| Ethyl Propionate | Diethyl Oxalate | Ethyl Ethoxalylpropionate | This compound | Claisen Condensation, Thermal Decarbonylation |

Esterification Reactions

Esterification provides another direct route to this compound, starting from a carboxylic acid precursor. This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

The synthesis of this compound can be achieved through the esterification of 2-cyanopropionic acid with ethanol (B145695). patsnap.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a heteropolyacid catalyst. patsnap.compatsnap.com The process involves dissolving 2-cyanopropionic acid in an excess of ethanol and heating the mixture in the presence of the catalyst. patsnap.compatsnap.com Following the reaction, the excess ethanol is removed by distillation, and the crude product is neutralized and purified, often by vacuum distillation. patsnap.com The use of heteropolyacid catalysts is noted to be advantageous due to high catalytic activity and reduced equipment corrosion compared to mineral acids. patsnap.com

Different molar ratios of 2-cyanopropionic acid to ethanol and varying reaction temperatures and times have been reported to optimize the yield and purity of the final product. patsnap.compatsnap.com For instance, one method describes using a molar ratio of 2-cyanopropionic acid to ethanol of 1:4 and reacting at 60-80°C with sulfuric acid. patsnap.com Another variation employs a heteropolyacid catalyst with a molar ratio of 1:3 to 1:4 at a temperature of 65-80°C. patsnap.com

| Starting Material | Reagent | Catalyst | Product | Key Features |

| 2-Cyanopropionic Acid | Ethanol | Sulfuric Acid or Heteropolyacid | This compound | Acid-catalyzed esterification, purification by distillation |

Advanced and Sustainable Synthetic Strategies

The production of this compound has evolved from traditional methods to more sophisticated strategies that prioritize sustainability, efficiency, and reduced environmental impact. These advancements include the use of novel catalytic systems and the implementation of continuous manufacturing processes.

Heteropolyacid Catalysis in this compound Synthesis

A notable advancement in the synthesis of this compound involves the use of heteropolyacids as catalysts. This method typically employs the esterification of 2-cyanopropionic acid with ethanol. patsnap.com Heteropolyacids, such as phosphotungstic acid, serve as highly efficient and reusable catalysts, offering several advantages over traditional acid catalysts like sulfuric acid. patsnap.com

The process involves dissolving 2-cyanopropionic acid in ethanol, followed by the addition of the heteropolyacid catalyst. patsnap.com The reaction proceeds at temperatures between 65°C and 80°C for 3 to 4 hours. patsnap.com After the reaction, the ethanol is recovered by distillation, and the crude product is neutralized before final purification by vacuum distillation. This method is characterized by high yields, typically ranging from 92% to 95%. The reusability of the heteropolyacid catalyst contributes to a lower environmental impact and improved cost-efficiency. patsnap.com

Table 1: Reaction Parameters for Heteropolyacid-Catalyzed Synthesis of this compound

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | 2-Cyanopropionic acid | patsnap.com |

| Reagent | Ethanol | patsnap.com |

| Catalyst | Heteropolyacid (e.g., Phosphotungstic acid) | patsnap.com |

| Molar Ratio (Acid:Ethanol) | 1:(3-4) | patsnap.com |

| Temperature | 65-80°C | patsnap.com |

| Reaction Time | 3-4 hours | patsnap.com |

| Yield | 92-95% |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles has been a driving force in redesigning the synthesis of this compound to be more sustainable.

Modern synthetic routes aim to minimize waste and avoid the use of toxic reagents. The heteropolyacid-catalyzed method is a prime example of a greener approach because the catalyst is recyclable, leading to less acid waste compared to processes using sulfuric acid. patsnap.com Traditional alkylation of diethyl malonate, which often uses toxic reagents like methyl iodide, has a significantly higher environmental impact and is being replaced by these cleaner technologies. The development of continuous production processes is also a key strategy for creating a green production process with no environmental pollution, which is more suitable for industrial-scale manufacturing. google.com

The choice of solvents and catalysts is critical in green synthetic design. Heteropolyacids are considered environmentally friendly catalysts due to their high catalytic activity, reusability, and reduced corrosiveness on equipment. patsnap.com Other green catalytic approaches include the use of ionic liquids as phase-transfer catalysts (PTCs) for the alkylation of malonate esters. researchgate.net These reactions can be performed under mild, solvent-free conditions with short reaction times and easy product purification. researchgate.netsmolecule.com Enzymatic synthesis, for instance using Candida antarctica lipase (B570770) B, also represents a promising green alternative, operating under solvent-free conditions at mild temperatures. smolecule.com

Continuous Synthesis Processes

Continuous synthesis, or flow chemistry, offers significant advantages over traditional batch processing for the production of this compound. google.compatsnap.com One industrial-scale continuous method involves the esterification of 2-cyanopropionic acid with ethanol using concentrated sulfuric acid as the catalyst. patsnap.com

In this process, the reactants are continuously fed into a reactor at a controlled temperature, typically between 60°C and 80°C. patsnap.com The subsequent steps, including the distillation of excess ethanol and neutralization with ammonia (B1221849) water, are also performed continuously. patsnap.com This method leads to high-purity this compound with yields around 89-91%. google.com The primary benefits of continuous synthesis include a reduction in batch-to-batch variability, improved safety, and minimized waste streams. rsc.org For example, continuous flow protocols for difluoromethylation have been shown to drastically reduce reaction times from 20 hours in a batch process to just 20 minutes. rsc.org

Table 2: Parameters for Continuous Synthesis of this compound using Sulfuric Acid

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | 2-Cyanopropionic acid | patsnap.com |

| Reagent | Ethanol | patsnap.com |

| Catalyst | 98% Sulfuric Acid | patsnap.com |

| Molar Ratio (Acid:Ethanol) | 1:(4-6) | |

| Temperature | 60-80°C | patsnap.com |

| Neutralization Agent | Ammonia water | patsnap.com |

| Yield | 89-91% |

Comparative Analysis of Synthetic Methodologies

A comparative analysis of the primary synthetic routes for this compound highlights the trade-offs between yield, scalability, environmental impact, and cost. The traditional alkylation method, while feasible at a laboratory scale, suffers from lower yields and high environmental impact due to toxic reagents. In contrast, both the continuous process with sulfuric acid and the heteropolyacid-catalyzed method offer high yields and are suitable for large-scale production. However, the heteropolyacid catalysis method stands out for its significantly lower environmental impact, attributed to the reusability of the catalyst.

Table 3: Comparative Analysis of this compound Synthetic Routes

| Method | Yield | Scalability | Environmental Impact | Cost Efficiency | Reference |

|---|---|---|---|---|---|

| Heteropolyacid Catalysis | 92-95% | High | Low (reusable catalyst) | Moderate | |

| Continuous H₂SO₄ | 89-91% | Industrial | Moderate (acid waste) | High | |

| Traditional Alkylation | 80-85% | Laboratory | High (toxic reagents) | Low |

Evaluation of Yield, Scalability, and Cost Efficiency

Classical alkylation involves the deprotonation of diethyl malonate with a base like sodium ethoxide, followed by a nucleophilic substitution reaction with an alkylating agent such as methyl iodide. This method is often employed at the laboratory scale, with reported yields in the range of 80-85%. One specific protocol using methyl iodide in DMF achieves a yield of 83%. smolecule.com However, the efficiency of this route can be compromised by side reactions, including over-alkylation and ester hydrolysis, which reduce the final yield.

For industrial applications, a continuous process involving the esterification of 2-cyanopropionic acid with ethanol, catalyzed by sulfuric acid, is more prevalent. This method demonstrates higher yields, typically between 89-91%. A patented industrial-scale adaptation of this process reports a specific total yield of 91.2%. google.com This process is designed for high throughput and is scalable, making it suitable for large-quantity manufacturing. google.com

More advanced catalytic methods have also been explored. For instance, synthesis using a heteropolyacid catalyst can achieve yields as high as 92-95% and is considered highly scalable. Another older method, the thermal decomposition of diethyl oxalylpropionate, reportedly yields 97%, but is hampered by the high cost and poor availability of the starting material, making it commercially unviable. google.com

The cost efficiency of these methods varies significantly. The traditional alkylation route, despite using affordable reagents, is generally considered to have lower cost efficiency due to issues with side reactions and scalability. smolecule.com In contrast, the continuous process using 2-cyanopropionic acid is rated as having high cost efficiency, benefiting from high yields and suitability for industrial production. The relative cost of this compound is a significant factor in its application; for example, it is noted to be two to three times less expensive than methylmalonate, making it a cost-effective choice for large-scale fermentation processes. nih.gov

Table 1: Comparative Analysis of Synthetic Routes for this compound

Assessment of Environmental Impact and Reagent Considerations

The environmental footprint and the nature of the reagents used are critical considerations in the synthesis of this compound, reflecting a broader trend towards green chemistry. The different synthetic methodologies present varied environmental challenges and benefits.

The traditional alkylation of diethyl malonate carries a significant environmental impact, primarily due to the use of toxic reagents. Methyl iodide, a common methylating agent in this process, is noted for its toxicity, which necessitates stringent handling protocols, closed-system reactors, and rigorous waste management to prevent environmental release. smolecule.com These safety and disposal requirements contribute to increased operational costs. smolecule.com

In contrast, alternative synthetic routes are being developed with a focus on sustainability. marketresearchintellect.com The continuous industrial process using 2-cyanopropionic acid and sulfuric acid can be optimized to reduce its environmental impact. For instance, the use of ammonia for neutralization helps to minimize sulfuric acid waste. A patent for this method claims it is a "green production process" with no environmental pollution, simple production flow, and suitability for industrialization. google.com

The use of reusable catalysts represents another avenue for creating more environmentally benign processes. The heteropolyacid-catalyzed synthesis route is considered to have a low environmental impact precisely because the catalyst can be recovered and reused, reducing waste. Generally, the adoption of greener practices in chemical manufacturing may involve recycling solvents, using biodegradable catalysts to reduce toxicity, and optimizing energy consumption. justdial.com While not specific to this compound, related compounds in the malonic ester family are noted to possess properties that indicate a potential hazard to the environment, underscoring the importance of process design in mitigating these risks. oecd.org

Table 2: Environmental and Reagent Assessment of Synthetic Routes

Advanced Applications in Organic Synthesis

Role as a Core Building Block for Complex Organic Scaffolds

Diethyl methylmalonate serves as a versatile and fundamental component in the field of organic synthesis, enabling the construction of complex molecular frameworks. chemimpex.com Its structure allows for the introduction of various functional groups, making it an essential intermediate in the development of intricate organic compounds. chemimpex.com Chemists and researchers value its role in synthesizing heterocycles and other significant chemical entities, which in turn enhances the efficiency of synthetic pathways. chemimpex.com

The reactivity of this compound is central to its utility. For instance, it can undergo reactions like the Michael addition. In one documented case, it reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone. sigmaaldrich.comscbt.com It is also utilized in the alkylation of poly(chloromethylstyrene) through phase transfer catalysis. sigmaaldrich.com These reactions showcase its capability to form new carbon-carbon bonds, a fundamental process in building molecular complexity.

Pharmaceutical Intermediate Synthesis

The applications of this compound extend significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of a variety of drugs and active pharmaceutical ingredients (APIs). winsun-corp.comwinsun-corp.com

Precursors for Barbiturates

Historically, malonic esters, including this compound, have been instrumental in the synthesis of barbiturates, a class of drugs that have been used as anesthetics, anticonvulsants, and sedatives. libretexts.org The general synthesis involves the alkylation of a malonic ester followed by a condensation reaction with urea. libretexts.org This process, which relies on enolate alkylations and nucleophilic acyl substitutions, has led to the creation of over 2,500 different barbiturate (B1230296) analogs. libretexts.org While many have been replaced by safer alternatives, the fundamental chemistry involving malonic esters remains a classic example of medicinal chemistry. For instance, diethyl diethylmalonate, a derivative, is used in the synthesis of barbital. wikipedia.org

Synthesis of Anti-inflammatory and Analgesic Agents

This compound is a crucial intermediate in the production of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.comnbinno.com It is particularly useful in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that possess a 2-arylpropionic acid structure. nbinno.comchemicalbook.com

Intermediates in Drug Development and Active Pharmaceutical Ingredient (API) Synthesis

The versatility of this compound makes it a valuable intermediate in the broader landscape of drug development and API synthesis. chemimpex.comwinsun-corp.comwinsun-corp.com It is a recognized building block for a range of bioactive molecules and is employed in the production of fine chemicals and agrochemicals in addition to pharmaceuticals. chemimpex.com The compound's favorable properties, such as good solubility and stability, contribute to its widespread use in various chemical formulations, often leading to higher yields and improved product quality in synthetic processes. chemimpex.com

Stereoselective Synthesis of Pharmaceutical Building Blocks

The creation of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound and its derivatives are key substrates in stereoselective synthesis, allowing for the controlled formation of specific stereoisomers.

A powerful strategy for creating chiral centers is the desymmetrization of prochiral molecules. Disubstituted malonic esters, which can be readily prepared, are attractive substrates for such strategies. researchgate.net Recent advancements have shown that a zinc-catalyzed asymmetric hydrosilylation reaction can effectively reduce one of the two ester groups in a disubstituted malonate with high enantioselectivity. researchgate.net This catalytic reductive desymmetrization provides a practical route to chiral monoesters, which are valuable building blocks for synthesizing molecules with quaternary stereocenters. researchgate.net This method has been successfully applied to the synthesis of chiral anti-absence drugs, showcasing its potential in pharmaceutical development. researchgate.net

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. While direct literature examples detailing the attachment of a specific chiral auxiliary to this compound are specialized, the strategy follows established principles of asymmetric synthesis. The process involves converting the prochiral this compound into a chiral substrate by attaching an auxiliary. This allows for diastereoselective reactions, such as alkylation at the α-carbon.

The general methodology involves the following steps:

Attachment of Auxiliary: One of the ethyl ester groups of this compound is selectively replaced with a chiral alcohol, often derived from the chiral pool (e.g., amino alcohols used to form Evans-type oxazolidinones), to form a chiral diester.

Diastereoselective Enolate Formation: A base is used to deprotonate the α-carbon, forming a chiral enolate. The steric bulk and electronic properties of the chiral auxiliary block one face of the enolate.

Stereocontrolled Alkylation: The introduction of an electrophile (e.g., an alkyl halide) occurs from the less hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.

Removal of Auxiliary: The chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield an enantiomerically enriched product. The auxiliary can often be recovered and reused, making the process efficient.

This approach effectively transfers the chirality of the auxiliary to the target molecule, enabling the synthesis of valuable chiral building blocks.

Enzyme-Catalyzed Transformations

Enzyme-catalyzed reactions offer a powerful and environmentally benign alternative for achieving high enantioselectivity. The desymmetrization of prochiral diesters, such as derivatives of this compound, is a well-established application of hydrolase enzymes, particularly esterases and lipases. These biocatalysts can selectively hydrolyze one of the two ester groups in a prochiral molecule, leading to the formation of a chiral monoester.

Detailed research has demonstrated the effectiveness of this approach. For instance, the thermostable esterase ST0071, derived from the thermophilic archaeon Sulfolobus tokodaii, has been successfully used for the desymmetrization of phenyl methyl diethyl malonate. This reaction proceeds with remarkable selectivity, producing the optically pure (S)-half-ester with high conversion and enantiomeric excess d-nb.infonih.gov. Similarly, amidase enzymes have been employed for the desymmetrization of related prochiral diamides derived from this compound, yielding chiral amido-acids that are precursors to non-natural amino acids like (R)-isovaline scispace.com. Pig Liver Esterase (PLE) is another biocatalyst known for its broad substrate scope, including the desymmetrization of prochiral malonate diethyl esters uni-greifswald.de.

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

| Esterase ST0071 | Phenyl methyl diethyl malonate | Optically pure (S)-half-ester | >99% conversion; 99% enantiomeric excess (ee) d-nb.infonih.gov. |

| Amidase (CsAM) | 2-Ethyl-2-methylmalonamide | (S)-amido acid | Full conversion; >98% ee; product used for (R)-isovaline synthesis scispace.com. |

| Pig Liver Esterase (PLE) | Prochiral malonate diethyl esters | Chiral monoesters | Demonstrates broad substrate specificity and enantioselectivity uni-greifswald.de. |

Agrochemical Development

This compound is a key intermediate in the chemical industry for the production of various agrochemicals, including herbicides and insecticides chemimpex.comnbinno.com. Its structure is particularly suited for building the core of many active compounds used in crop protection.

Synthesis of Herbicides and Insecticides

The reactivity of this compound makes it an essential building block for synthesizing a range of pesticides. It serves as a precursor in multi-step syntheses that often involve creating heterocyclic ring systems, which are common motifs in agrochemical active ingredients google.compatsnap.commanavchem.com. For example, the parent compound, diethyl malonate, is used to produce the herbicide sethoxydim (B610796) and derivatives of 2-amino-4-chloro-6-methoxypyrimidine, which have herbicidal properties. The inclusion of the methyl group in this compound allows for the direct synthesis of related structures where this specific substitution is required for biological activity. The compound's ability to undergo alkylation and condensation reactions is fundamental to its utility in this sector youtube.comwikipedia.org.

Contributions to Materials Science and Engineering

While the closely related monomer diethyl methylene (B1212753) malonate (DEMM) is known for its ability to undergo anionic polymerization to form polymer coatings nih.govrsc.orgrsc.org, this compound itself has found a distinct application in the modification of existing polymers. Its utility in materials science is demonstrated through its role in the functionalization of polymer backbones.

Specifically, this compound has been shown to participate in the alkylation of poly(chloromethylstyrene) under phase-transfer catalysis conditions lookchem.comchemicalbook.comsigmaaldrich.com. In this process, the enolate of this compound is generated and acts as a nucleophile, displacing the chloride on the chloromethyl groups of the polystyrene backbone. This reaction grafts the malonic ester functionality onto the polymer, altering its chemical properties, such as solubility, polarity, and potential for further reactions. This method of polymer modification is a valuable tool for creating specialty materials with tailored characteristics.

Utilization in Flavor and Fragrance Chemistry

This compound is utilized in the flavor and fragrance industry for its desirable aromatic properties and as an intermediate for more complex scent and flavor molecules chemimpex.comnbinno.commanavchem.comlookchem.com. While the parent compound, diethyl malonate, is noted for a distinct apple-like odor, this compound contributes a pleasant, fruity aroma that is valuable in the formulation of various consumer products chemimpex.comwikipedia.orghmdb.ca.

Its role extends beyond being a simple fragrance agent. It serves as a versatile precursor in the synthesis of other aromatic compounds. Through reactions such as transesterification and condensation, chemists can elaborate the structure of this compound to produce a wide array of esters and other derivatives with unique and valuable sensory profiles.

| Compound | CAS Number | Molecular Formula | Aroma Profile |

| This compound | 609-08-5 | C₈H₁₄O₄ | Pleasant, fruity chemimpex.com. |

Biological Activity and Biochemical Pathway Interrogation

Modulation of Microbial Fermentation Processes

Diethyl methylmalonate has been identified as a significant modulator of antibiotic production in specific strains of the bacterium Saccharopolyspora erythraea, the primary industrial producer of the macrolide antibiotic erythromycin (B1671065). mdpi.com Research has focused on a particular knockout strain, designated mutB, which has a blockage in the methylmalonyl-CoA mutase reaction. nih.govnih.gov This strain exhibits a this compound-responsive (Dmr) phenotype, meaning its erythromycin production is substantially influenced by the presence of this chemical compound in the fermentation medium. nih.gov

When the oil-based fermentation medium of the S. erythraea mutB strain is supplemented with this compound, a dramatic increase in erythromycin A production, ranging from 250% to 300%, is observed. nih.govnih.gov The optimal concentration for this enhancement was found to be 15 mM. nih.gov While the unsupplemented mutB strain is a low-level producer of erythromycin, the addition of this compound allows it to produce up to 30% more of the antibiotic than the wild-type strain, which does not exhibit the Dmr phenotype. nih.govnih.gov

| DEMM Concentration (mM) | Erythromycin A Production Increase | Notes |

|---|---|---|

| 0 | Baseline | Low-level production characteristic of the mutB strain. nih.gov |

| Lower Concentrations (<15 mM) | Proportionately less than maximum | Stimulated production in a dose-dependent manner. nih.govnih.gov |

| 15 | 250% - 300% | Optimal concentration for maximum production enhancement. nih.govnih.gov |

| Higher Concentrations (>15 mM) | No additional benefit / Potential inhibition | Higher levels did not further increase production and could be inhibitory. nih.gov |

The proposed mechanism for the action of this compound involves its assimilation into the erythromycin biosynthesis pathway. nih.gov It is theorized that ubiquitous cellular esterases within S. erythraea hydrolyze this compound, feeding it directly into the propionate (B1217596) pathway. nih.gov This process ultimately provides methylmalonyl-CoA, a critical building block for the synthesis of the erythromycin polyketide backbone. pnas.org The backbone of the erythromycin molecule is assembled by a modular polyketide synthase (PKS) through the sequential condensation of one molecule of propionyl-CoA and six molecules of methylmalonyl-CoA. pnas.org By providing an external source of this key precursor, this compound directly fuels the PKS machinery. nih.gov

The S. erythraea mutB strain possesses a genetic knockout that blocks the methylmalonyl-CoA mutase reaction. nih.gov This enzyme is responsible for converting succinyl-CoA from the TCA cycle into methylmalonyl-CoA, creating a significant metabolic bottleneck that limits the precursor supply for erythromycin synthesis and results in low antibiotic yields. mdpi.comnih.gov Supplementation with this compound effectively circumvents this bottleneck. nih.gov It provides an alternative, direct route to methylmalonyl-CoA, independent of the blocked mutase pathway. nih.gov Because other necessary precursor pools are available in excess in the mutB strain, the direct supply of the limiting building block from this compound allows for a substantial increase in erythromycin synthesis, even surpassing the output of the wild-type strain. nih.gov

Enhancement of Erythromycin Production in Saccharopolyspora erythraea Strains

Role in Mammalian Metabolism (via Methylmalonic Acid Metabolite)

In mammalian systems, this compound is metabolized to methylmalonic acid. The metabolic significance of this compound is understood primarily through the study of inherited metabolic disorders known as methylmalonic acidemias. wikipedia.orgmetabolicsupportuk.org Methylmalonic acid itself is a byproduct of the catabolism of several essential amino acids and odd-chain fatty acids. wikipedia.orgmedscape.com

The metabolic pathway involves the breakdown of the essential amino acids methionine, valine, threonine, and isoleucine, as well as odd-chain fatty acids and cholesterol, to produce propionyl-CoA. wikipedia.orgwikipedia.orgmedscape.com The enzyme propionyl-CoA carboxylase then converts propionyl-CoA to methylmalonyl-CoA. medscape.comnih.gov Subsequently, the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor, isomerizes methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.govhealthmatters.io Succinyl-CoA is a key intermediate that can then enter the citric acid cycle (TCA cycle) for energy production. nih.gov

A deficiency in methylmalonyl-CoA mutase or its vitamin B12 cofactor prevents this conversion, leading to an accumulation of methylmalonyl-CoA. nih.gov This excess methylmalonyl-CoA is then hydrolyzed to methylmalonic acid, resulting in elevated levels in the blood and tissues, which is the hallmark of methylmalonic acidemia. wikipedia.orgmetabolicsupportuk.org Therefore, the metabolite of this compound, methylmalonic acid, is directly linked to the core metabolic pathways for processing specific amino acids and fatty acids. wikipedia.org

Implications for Metabolic Disorders

While this compound is a valuable tool in biochemical research, its direct implications in the pathophysiology or treatment of metabolic disorders are not extensively documented in primary research literature. The connection is more frequently observed through derivatives of related malonic esters rather than this compound itself.

One notable area of research involves the development of inhibitors for microsomal triglyceride transfer protein (MTP). MTP is a critical protein for the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestines. Its inhibition is a therapeutic strategy for managing dyslipidemia and other related metabolic disorders. A study focused on an intestine-specific MTP inhibitor, JTT-130, which is structurally a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester derivative. This compound was investigated for its potential to treat dyslipidemia without causing the hepatic steatosis (fatty liver) often associated with non-specific MTP inhibitors acs.org. The research explored the unique hydrolytic mechanism of this malonate ester-based inhibitor, providing insights into its intestine-specific action acs.org. It is crucial to note that the investigated compound is a complex derivative and not this compound itself.

The similarity in nomenclature between methylmalonic acid and this compound can cause confusion. Methylmalonic acidemia is a serious inborn error of metabolism characterized by the accumulation of methylmalonic acid in the body. However, current research does not indicate a direct role for this compound in either the cause or the therapeutic intervention of this specific metabolic disorder. The study of organic acidurias, such as methylmalonic acidemia, primarily involves the analysis of accumulated organic acids in urine and plasma to diagnose and monitor the conditions mdpi.com.

Research into Potential Therapeutic Applications

The primary role of this compound in therapeutic applications is as a versatile precursor and building block in the synthesis of a wide range of pharmaceutical compounds. chemimpex.com Its chemical structure allows for the introduction of various functional groups, making it an essential intermediate in the development of more complex molecules with therapeutic activity. chemimpex.com

Research has highlighted its use as a key intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com The compound's utility in organic synthesis facilitates the efficient construction of these bioactive molecules.

A specific example of its application is in the production of the macrocyclic ketone, muscone, which has applications in the fragrance industry and traditional medicine. google.com Furthermore, this compound serves as a starting material in the synthesis of various other compounds used in the pharmaceutical and agrochemical industries. nbinno.com

One area of research investigated the direct supplementation of a medium with the di-ester of methylmalonate (this compound) to enhance the fermentation of erythromycin in a specific strain of Saccharopolyspora erythraea. sigmaaldrich.comchemicalbook.com This application, while not a direct therapeutic use in humans, demonstrates its role in improving the production of therapeutic antibiotics, thereby contributing to pharmaceutical manufacturing.

Below is a table summarizing the research findings on the applications of this compound.

| Research Area | Specific Application of this compound | Outcome/Finding |

| Pharmaceutical Synthesis | Intermediate in the synthesis of anti-inflammatory and analgesic drugs. | Serves as a key building block for creating more complex drug molecules. chemimpex.com |

| Pharmaceutical Synthesis | Precursor in the production of muscone. | Used in the synthesis of this therapeutically relevant compound. google.com |

| Antibiotic Production | Supplementation in erythromycin fermentation media. | Investigated for its effect on enhancing antibiotic production by Saccharopolyspora erythraea. sigmaaldrich.comchemicalbook.com |

| Biochemical Research | Tool to study metabolic pathways and enzyme activities. | Provides insights into biological processes and potential therapeutic targets. chemimpex.com |

Research Outlook and Emerging Directions

Development of Novel Catalytic Systems

Modern catalysis research seeks to overcome the limitations of classical synthetic methods by introducing milder reaction conditions, improving yields, and enhancing selectivity. For reactions involving diethyl methylmalonate, the focus is on creating novel catalysts that can effectively control its reactivity, particularly in carbon-carbon bond-forming reactions.

Asymmetric organocatalysis has become a central pillar of modern organic synthesis, complementing traditional metal-based catalysts by offering advantages such as lower toxicity, operational simplicity, and ready availability. tcichemicals.com This field employs small organic molecules to accelerate reactions and induce stereoselectivity. mdpi.comrsc.org While the application of organocatalysts in reactions with the parent compound diethyl malonate is well-documented, particularly in Michael additions, mdpi.comscilit.com its specific use in reactions involving this compound as a substrate is a less explored, yet promising, research avenue. The development of organocatalytic systems, such as chiral amines or Brønsted acids, capable of activating this compound for asymmetric transformations represents a significant area for future investigation. tcichemicals.com Such research could unlock new pathways to enantiomerically enriched compounds that are valuable in medicinal chemistry. mdpi.com

Phase-transfer catalysis (PTC) is a powerful and environmentally friendly technique that facilitates reactions between reactants located in different immiscible phases, often a solid-liquid or liquid-liquid system. mtak.hu This methodology is particularly effective for the alkylation of active methylene (B1212753) compounds. Research has demonstrated the utility of this compound as a nucleophile in PTC reactions; for instance, it has been used for the alkylation of poly(chloromethylstyrene) in the presence of a phase-transfer catalyst. sigmaaldrich.com

A significant focus in this area is the alkylation of α-methylmalonate esters to generate sterically hindered α,α-dialkylmalonates, which contain a quaternary carbon center. Recent studies have explored the enantioselective PTC α-alkylation of malonate substrates bearing a methyl group at the α-position. These reactions, often employing chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, can proceed with high chemical yields and excellent enantioselectivities. frontiersin.orgresearchgate.net The choice of solvent, base, and temperature is critical for optimizing both yield and stereochemical control. frontiersin.org

| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Toluene (B28343) | 50% KOH | 0 | 98 | 95 |

| 2 | Toluene | 50% NaOH | 0 | 99 | 95 |

| 3 | Toluene | K2CO3 | 0 | 25 | 95 |

| 4 | CH2Cl2 | 50% KOH | 0 | 98 | 81 |

| 5 | THF | 50% KOH | 0 | 97 | 75 |

Advanced Methodologies for Stereochemical Control

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its absolute stereochemistry. Consequently, the development of advanced methods for controlling the stereochemical outcome of reactions involving this compound and related compounds is a major research focus.

Building upon the principles of phase-transfer catalysis, recent breakthroughs have enabled the highly enantioselective α-alkylation of prochiral α-methylmalonate esters. frontiersin.orgresearchgate.net This technique facilitates the synthesis of versatile chiral building blocks that feature a quaternary carbon atom—a structural motif that can be challenging to construct using other methods. The success of this approach relies on the design of sophisticated chiral phase-transfer catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, which effectively shields one face of the enolate intermediate, directing the incoming alkylating agent to the opposite face. frontiersin.org This methodology has been shown to produce a range of α-methyl-α-alkylmalonates with excellent chemical yields (up to 99%) and high enantioselectivities (up to 98% ee). frontiersin.orgresearchgate.net The resulting chiral products can be selectively hydrolyzed to the corresponding malonic monoacids, further enhancing their synthetic utility. frontiersin.org

| Alkyl Halide | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzyl bromide | α-benzyl | 98 | 95 |

| p-Fluorobenzyl bromide | α-(p-fluorobenzyl) | 99 | 96 |

| p-Chlorobenzyl bromide | α-(p-chlorobenzyl) | 98 | 96 |

| p-Bromobenzyl bromide | α-(p-bromobenzyl) | 99 | 97 |

| Allyl bromide | α-allyl | 99 | 98 |

Integration with Green Chemistry Initiatives

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing research and development. For a widely used intermediate like this compound, these principles apply to both its production and its subsequent applications.

Research into the sustainable production of this compound is actively being pursued. One promising approach is the development of continuous-flow synthesis methods. A patented process describes a continuous method for synthesizing this compound from 2-cyanopropionic acid and ethanol (B145695). This technical scheme is noted for its simple process, high product yield (over 90%), low cost, and lack of environmental pollution, positioning it as a green production process that is readily scalable for industrial production. google.compatsnap.com

In addition to sustainable synthesis of the compound itself, green chemistry principles are being applied to its reactions. The use of microwave irradiation, for example, is an efficient tool in organic synthesis that can accelerate reaction rates, improve yields, and enhance selectivity, often under solvent-free conditions. mtak.huresearchgate.net Microwave-assisted protocols have been developed for the effective α-arylation of diethyl malonate, proceeding smoothly in short reaction times. researchgate.net The application of similar microwave-assisted techniques to the synthesis and alkylation of this compound holds significant potential for developing more sustainable synthetic routes. Furthermore, the broader trend toward bio-based chemical production is impacting the supply chain for malonates, with new processes making compounds like diethyl malonate available from sustainable, bio-based sources. specialchem.com This shift towards a more resilient and responsible supply chain is a key aspect of integrating fine chemicals manufacturing with global green chemistry initiatives.

Exploration of New Chemical Transformations and Reactivity Profiles

Ongoing research into this compound is focused on developing more efficient, selective, and novel chemical reactions. A significant area of exploration is asymmetric catalysis, which is crucial for the synthesis of chiral molecules prevalent in pharmaceuticals.

Asymmetric Michael Additions: The Michael reaction, a cornerstone of carbon-carbon bond formation, is being reimagined with this compound through the use of chiral catalysts. Researchers have successfully employed catalysts like nickel-sparteine complexes for the enantioselective Michael addition of diethyl malonate to substituted chalcones, achieving good yields (80-91%) and high enantioselectivity. longdom.org Similarly, alkali metal salts of substituted (S)-prolines have been used to catalyze the asymmetric Michael reaction with crotonaldehyde, yielding adducts with enantiomeric excesses (ee) up to 40%. core.ac.ukresearchgate.net These methods provide pathways to enantiopure compounds that are valuable for drug synthesis.

Tandem and Multicomponent Reactions: Efficiency in organic synthesis is increasingly addressed through tandem or one-pot reactions. A notable development is a three-component reaction involving an aldehyde, an alkyl acrylate, and this compound, catalyzed by ethyl diphenylphosphine. mdpi.com This process efficiently constructs highly functionalized molecules in a single step, demonstrating the compound's utility in complex molecule synthesis. mdpi.com

Novel Reactivity: Beyond classical reactions, studies have revealed unique reactivity profiles. For instance, this compound undergoes an "abnormal" Michael reaction with 2-cyclohexenone to form 2-(3-oxocyclohexyl)-2-cyclohexenone. chemicalbook.comottokemi.com It has also been used in the alkylation of polymers like poly(chloromethylstyrene) under phase-transfer catalysis conditions, highlighting its versatility in materials science applications. chemicalbook.comottokemi.com Emerging fields such as photoredox catalysis are also poised to unlock new transformations for malonate derivatives, enabling reactions under mild, visible-light-mediated conditions. rsc.orgmdpi.com

| Transformation Type | Reactants | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Diethyl malonate, Substituted Chalcone | Nickel-Sparteine Complex | Good yields (80-91%) and high enantioselectivity (80-88% ee) achieved. | longdom.org |

| Asymmetric Michael Addition | Diethyl malonate, Crotonaldehyde | Alkali metal salts of (S)-proline | Adducts obtained in >90% yields with enantiomeric excess up to 40%. | core.ac.ukresearchgate.net |

| Tandem Three-Component Reaction | 4-Nitrobenzaldehyde, Methyl acrylate, this compound | Ethyl diphenylphosphine | Successful one-pot synthesis of a highly functionalized product in 57% yield. | mdpi.com |

| Abnormal Michael Reaction | This compound, 2-Cyclohexenone | Michael reaction conditions | Formation of a unique bicyclic product, 2-(3-oxocyclohexyl)-2-cyclohexenone. | chemicalbook.comottokemi.com |

Future Applications in Drug Discovery and Agrochemical Innovation

The structural versatility of this compound continues to position it as a valuable intermediate in the synthesis of bioactive molecules. chemimpex.com The future market for high-purity, pharma-grade diethyl malonate is projected to grow, driven by increasing research and development in the pharmaceutical sector. intelmarketresearch.com

Drug Discovery: this compound is a key starting material for a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory agents, analgesics, and barbiturates. chemimpex.comprimaryinfo.com Future applications are trending toward more sophisticated therapeutic modalities. Innovations in drug delivery, such as the development of prodrugs and controlled-release medications, represent a promising avenue for malonate derivatives. intelmarketresearch.com Furthermore, these derivatives are being explored as linker molecules in the burgeoning field of antibody-drug conjugates (ADCs) for targeted cancer therapy. intelmarketresearch.com

Recent research has also highlighted the potential for novel malonate-based compounds in addressing global health challenges. For example, a newly synthesized derivative, diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, has been identified through molecular docking studies as a potential drug candidate against COVID-19, meriting further investigation. nih.gov Another research application involves using this compound to study and potentially enhance the fermentation-based production of antibiotics like erythromycin (B1671065). chemicalbook.com

Agrochemical Innovation: In agriculture, this compound serves as an intermediate in the production of pesticides and herbicides. chemimpex.comnbinno.com As the need for more effective and environmentally benign crop protection agents grows, the demand for versatile chemical building blocks like this compound is expected to continue. Its role in the synthesis of compounds such as the herbicide bensulfuron-methyl (B33747) and the pesticide sethoxydim (B610796) underscores its importance to the industry. primaryinfo.comwikipedia.org Future research will likely focus on incorporating the methylmalonate scaffold into new classes of agrochemicals with improved efficacy and safety profiles.

| Area of Application | Specific Use / Research Direction | Potential Impact | Reference |

|---|---|---|---|

| Pharmaceuticals | Linker molecules for Antibody-Drug Conjugates (ADCs) | Development of highly targeted cancer therapies. | intelmarketresearch.com |

| Pharmaceuticals | Synthesis of novel compounds (e.g., quinoxaline (B1680401) derivatives) | Potential new drug candidates for diseases like COVID-19. | nih.gov |

| Pharmaceuticals | Investigation of antibiotic fermentation | Enhancing the production efficiency of existing antibiotics. | chemicalbook.com |

| Agrochemicals | Intermediate for next-generation herbicides and pesticides | Creation of more effective and potentially safer crop protection solutions. | chemimpex.comprimaryinfo.comwikipedia.org |

常见问题

Q. What is the role of diethyl methylmalonate in alkylation reactions of enolate ions, and how can reaction conditions be optimized?

this compound acts as an electrophile in alkylation reactions with enolate ions, forming β-ketoesters critical for synthesizing complex organic molecules like pharmaceuticals. Key factors influencing reactivity include solvent polarity (e.g., THF or DMF), base strength (e.g., NaH or K), and temperature. For example, potassium hydride in THF facilitates enolate formation but may require palladium catalysts for biscyclization steps . Optimization involves adjusting solvent/base pairs and monitoring reaction progress via GC or NMR.

Q. What methods are recommended for synthesizing this compound, and how can purity be ensured?

A common synthesis involves alkylating methylmalonic acid with ethanol in acidic conditions. For example, reacting methylmalonic acid with excess ethanol and sulfuric acid under reflux, followed by neutralization and distillation. Purification typically employs vacuum distillation (boiling point: 198–199°C, density: 1.013 g/cm³) and spectroscopic validation (IR: 1568–1581 cm⁻¹ for ester carbonyls; H NMR: δ 1.2–1.4 ppm for ethyl groups) . Purity is confirmed via GC-MS or refractive index matching (1.412–1.414 at 20°C).

Q. How can researchers characterize this compound and its derivatives using spectroscopic techniques?

- IR Spectroscopy : Ester carbonyl stretches appear at ~1740 cm⁻¹, while C-O-C vibrations occur near 1200 cm⁻¹.

- NMR : H NMR shows ethyl group triplets (δ 1.2–1.4 ppm) and methyl singlets (δ 3.3 ppm). C NMR confirms carbonyl carbons at ~165–170 ppm.

- Mass Spectrometry : NIST databases provide reference spectra (e.g., m/z 174 for molecular ion [M]) .

Advanced Research Questions

Q. What mechanistic complexities arise in the abnormal Michael reaction involving this compound?

The reaction often produces dimeric byproducts via competing pathways. For instance, with 2-cyclohexenone, this compound adds to a pre-formed dimer of the ketone, leading to cyclized products (e.g., 2-(ethoxycarbonyl-3-oxocyclohexyl)-2-cyclohexenone). This suggests a ternary adduct mechanism rather than direct cyclobutanone formation. Dimerization is favored under prolonged basic conditions (e.g., NaOEt in ethanol), necessitating careful control of reaction time and base concentration .

Q. How do solvent and catalyst systems influence the efficiency of this compound in palladium-catalyzed cyclizations?

Polar aprotic solvents like DMF enhance enolate stability but may inhibit palladium catalysis due to ligand coordination. In a study, THF with Pd(PPh) failed to promote biscyclization, while modifying ligands (e.g., bidentate phosphines) or switching to toluene improved yields. Catalyst loading (1–5 mol%) and temperature (reflux vs. RT) are critical for avoiding side reactions .

Q. What strategies mitigate instability issues in methylmalonate semialdehyde dehydrogenase (MMSDH) assays using this compound derivatives?

Methylmalonate semialdehyde’s instability is addressed by synthesizing its diethyl acetal derivative, which is hydrolyzed in situ before enzymatic assays. The product, propionyl-CoA, is quantified via tandem-MS after conversion to propionyl-carnitine. Reference enzyme activity ranges (13 control cell lines) help validate assay conditions and detect pathological deviations .

Q. How does this compound’s environmental fate align with EPA’s low-priority substance (LPS) designation?

EPA’s LPS designation (based on 30+ studies) cites low bioaccumulation potential (log P) and rapid hydrolysis in aquatic environments (t < 48 hrs). However, researchers must consider analog data (e.g., dimethyl glutarate) for extrapolation to soil systems. Contradictions in persistence data (e.g., aerobic vs. anaerobic degradation rates) warrant site-specific fate modeling .

Methodological Considerations

Q. How should researchers handle discrepancies in crystallization behavior of this compound-containing particles?

In atmospheric studies, crystallization RH of (NH)SO-malonic acid particles varies with organic mole fraction (0.1–0.5) and particle size (50–200 nm). Use size-resolved electrodynamic balance techniques to monitor phase transitions and validate lab data against field observations .

Q. What protocols ensure safe storage and handling of this compound in lab settings?

Store in airtight containers at RT, away from ignition sources (flash point: 76°C). Use PPE (gloves, goggles) due to mild irritancy (WGK 1). Spills are neutralized with sodium bicarbonate and absorbed via vermiculite. COA lot/batch tracking is essential for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。